molecular formula C19H27N B7499605 N-(1-adamantylmethyl)-2-phenylethanamine

N-(1-adamantylmethyl)-2-phenylethanamine

Cat. No.: B7499605
M. Wt: 269.4 g/mol
InChI Key: MCPSZUCIOPHDKY-UHFFFAOYSA-N
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Description

N-(1-Adamantylmethyl)-2-phenylethanamine is a secondary amine characterized by a rigid adamantane moiety linked via a methylene bridge to the nitrogen atom of a 2-phenylethanamine backbone. The adamantane group, a diamondoid hydrocarbon with a cage-like structure, confers exceptional steric bulk and chemical stability, making the compound resistant to metabolic degradation .

This compound is primarily explored in medicinal chemistry as a precursor or intermediate for bioactive molecules. Its synthesis typically involves alkylation of 2-phenylethanamine with 1-adamantylmethyl halides or reductive amination of adamantane-containing aldehydes. Characterization via NMR (¹H, ¹³C), FT-IR, and mass spectrometry confirms its structure, with adamantane protons appearing as sharp singlets (δ ~1.6–2.1 ppm) and phenylethyl signals as aromatic multiplets (δ ~7.2–7.4 ppm) .

Properties

IUPAC Name

N-(1-adamantylmethyl)-2-phenylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N/c1-2-4-15(5-3-1)6-7-20-14-19-11-16-8-17(12-19)10-18(9-16)13-19/h1-5,16-18,20H,6-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCPSZUCIOPHDKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CNCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-adamantylmethyl)-2-phenylethanamine typically involves the alkylation of 2-phenylethanamine with 1-adamantylmethyl halides. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction. The reaction conditions often include solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux .

Industrial Production Methods

Industrial production methods for adamantane derivatives, including this compound, often involve large-scale batch or continuous flow processes. These methods utilize similar reaction conditions as laboratory-scale syntheses but are optimized for higher yields and purity. The use of automated reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-(1-adamantylmethyl)-2-phenylethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(1-adamantylmethyl)-2-phenylethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-adamantylmethyl)-2-phenylethanamine involves its interaction with specific molecular targets and pathways. The adamantyl group enhances the compound’s ability to penetrate biological membranes, increasing its bioavailability. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing .

Comparison with Similar Compounds

Structural Analogues with Adamantane Substitutions

Compound A : N-(1-Adamantylmethyl)-4-fluoroaniline

  • Structure : Adamantylmethyl group attached to aniline.
  • Key Differences : Replaces the phenylethyl chain with a fluorophenyl group.
  • Properties : Enhanced electronegativity due to fluorine, altering solubility and reactivity. NMR shows fluorine-induced deshielding (¹⁹F NMR: δ ~−110 ppm) .
  • Applications : Used in fluorinated drug candidates for CNS targeting.

Compound B : Adamantane-substituted purines (e.g., N-[3-(1-Adamantylmethyl)phenyl]-2-chloro-9-isopropyl-9H-purin-6-amine)

  • Structure : Combines adamantylmethyl with a purine heterocycle.
  • Key Differences : Purine ring introduces hydrogen-bonding capacity and planar geometry.
  • Properties : Higher molecular weight (~450–500 g/mol) and distinct UV-Vis absorption (λmax ~260 nm) due to purine π→π* transitions .
  • Applications : Antiviral and anticancer agents due to purine’s role in nucleotide mimicry.

2-Phenylethanamine Derivatives with Alternative Substituents

Compound C : (E)-N-((E)-3-(4-Nitrophenyl)allylidene)-2-phenylethanamine (Schiff base)

  • Structure : Imine-linked 4-nitrophenylallylidene group replaces adamantylmethyl.
  • Key Differences : Conjugated π-system enhances electronic delocalization.
  • Properties :
    • Lower HOMO-LUMO gap (ΔE = 3.2 eV vs. ~4.5 eV in adamantane derivatives), favoring charge transfer .
    • Strong NLO activity (hyperpolarizability β = 1.2 × 10⁻³⁰ esu) due to intramolecular charge transfer .
    • Emission at λem ~450 nm (blue fluorescence) .
  • Applications: Nonlinear optical (NLO) materials and fluorescent probes.

Compound D : N-(Diphenylmethylene)-2-phenylethanamine

  • Structure : Diphenylmethylene (Ph₂C=NH) substituent.
  • Key Differences : Bulky diphenyl group increases steric hindrance.
  • Properties : Reduced solubility in polar solvents; IR shows C=N stretch at ~1640 cm⁻¹ .
  • Applications : Intermediate in alkaloid synthesis.

Branched and Cyclic Amine Analogues

Compound E : 1-Phenyl-N-(1-phenylethyl)-2-propanamine

  • Structure : Branched alkyl chain with dual phenyl groups.
  • Key Differences : Increased steric bulk compared to linear 2-phenylethanamine.
  • Properties : Higher lipophilicity (logP ~4.2) and chiral centers enabling enantioselective interactions .
  • Applications: Potential dopamine receptor modulators.

Compound F : N-[(1-Methylpiperidin-4-yl)methyl]-2-phenylethanamine dihydrochloride

  • Structure : Piperidine ring introduces basicity and conformational flexibility.
  • Key Differences : Protonatable nitrogen enhances water solubility (solubility >50 mg/mL) .
  • Applications: Antidepressant precursors targeting monoamine transporters.

Comparative Data Table

Compound Molecular Weight (g/mol) Key Spectral Features HOMO-LUMO Gap (eV) Applications
N-(1-Adamantylmethyl)-2-phenylethanamine ~299.5 ¹H NMR: δ 1.6–2.1 (adamantane), 7.2–7.4 (Ph) ~4.5 Medicinal intermediates
Compound C (Schiff base) ~352.4 λem = 450 nm; β = 1.2 × 10⁻³⁰ esu 3.2 NLO materials
Compound D ~285.4 IR: 1640 cm⁻¹ (C=N) 4.1 Alkaloid synthesis
Compound E ~253.4 logP = 4.2; chiral centers 4.3 Neurotransmitter analogues
Compound F ~268.8 Solubility >50 mg/mL (H₂O) 4.0 Antidepressant intermediates

Research Findings and Implications

  • Adamantane Derivatives : Superior stability and rigidity make them ideal for CNS-targeting drugs but suffer from poor aqueous solubility.
  • Schiff Bases : Exhibit tunable optoelectronic properties but are prone to hydrolysis in acidic conditions .
  • Branched Amines : Enhanced stereochemical diversity but require complex synthetic routes .

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